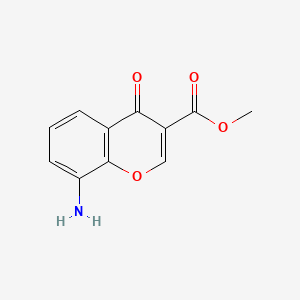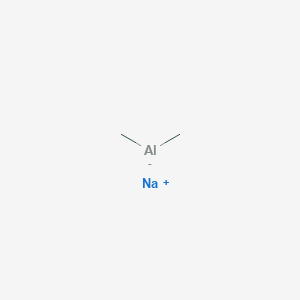
Sodium;dimethylalumanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;dimethylalumanide is an organometallic compound with the molecular formula C2H6AlNa. This compound is of interest due to its unique properties and potential applications in various fields of chemistry and industry. It is characterized by the presence of a sodium ion coordinated to a dimethylaluminum group, making it a valuable reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;dimethylalumanide can be synthesized through the reaction of dimethylaluminum chloride with sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(CH3)2AlCl+NaH→(CH3)2AlNa+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where dimethylaluminum chloride and sodium hydride are combined under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the mixing and reaction of the reagents. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;dimethylalumanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and sodium oxide.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in nucleophilic substitution reactions where the dimethylaluminum group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often used in the presence of catalysts such as palladium or nickel.
Substitution: Commonly performed in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and sodium oxide (Na2O).
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Sodium;dimethylalumanide has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of sodium;dimethylalumanide involves the transfer of the dimethylaluminum group to a substrate, facilitating various chemical transformations. The sodium ion acts as a counterion, stabilizing the reactive intermediate formed during the reaction. This compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Lithium dimethylaluminum: Similar in structure but contains lithium instead of sodium.
Potassium dimethylaluminum: Contains potassium as the counterion.
Sodium diethylaluminum: Similar but with ethyl groups instead of methyl groups.
Uniqueness: Sodium;dimethylalumanide is unique due to the presence of the sodium ion, which imparts different reactivity and solubility properties compared to its lithium and potassium counterparts. The methyl groups also provide distinct steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Propriétés
InChI |
InChI=1S/2CH3.Al.Na/h2*1H3;;/q;;-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWFDFHHQBVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al-]C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AlNa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746025 |
Source


|
| Record name | PUBCHEM_71310014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19528-79-1 |
Source


|
| Record name | PUBCHEM_71310014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
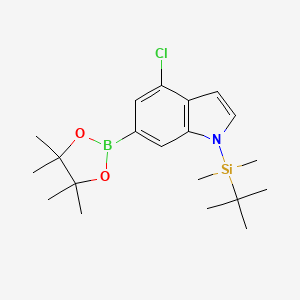
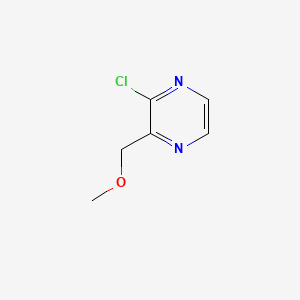
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)

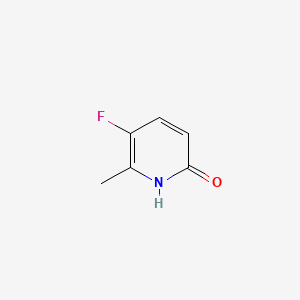
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)

